N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a fused heterocyclic compound featuring:
- Substituents:
- 6-(4-fluorophenyl): Enhances lipophilicity and may influence receptor binding via π-π interactions.
- 3-methyl group: Likely improves metabolic stability by steric hindrance.
- N-(2,4-dimethoxyphenyl)carboxamide: The methoxy groups (electron-donating) could modulate solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-12-19(20(26)23-16-9-8-15(27-2)10-18(16)28-3)29-21-24-17(11-25(12)21)13-4-6-14(22)7-5-13/h4-11H,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGYMOMULXRGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the 2,4-dimethoxyphenyl and 4-fluorophenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carboxamide Group
Compound A : 6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
| Feature | Target Compound | Compound A |
|---|---|---|
| Carboxamide substituent | 2,4-dimethoxyphenyl | 6-methylpyridin-2-yl |
| Key differences | Methoxy groups (electron-donating) | Pyridine ring (electron-deficient) |
| Potential impact | Enhanced solubility and H-bonding | Improved π-stacking with receptors |
Analysis : The pyridine in Compound A may enhance interactions with aromatic residues in enzymes (e.g., kinases), while the dimethoxyphenyl group in the target compound could improve solubility.
Core Heterocycle Modifications
Compound B : 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide ()
| Feature | Target Compound | Compound B |
|---|---|---|
| Core structure | Imidazo[2,1-b][1,3]thiazole | Thiophene-carboxamide |
| Substituents | Fluorophenyl, methyl, dimethoxyphenyl | Hydrazide, isopropyl |
| Key differences | Rigid bicyclic core | Flexible thiophene backbone |
Analysis : The rigid imidazothiazole core in the target compound may confer better receptor affinity compared to the flexible thiophene in Compound B.
Fluorophenyl-Containing Analogs
Compound C : N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide ()
| Feature | Target Compound | Compound C |
|---|---|---|
| Core structure | Imidazo[2,1-b][1,3]thiazole | Benzo[d]thiazole |
| Fluorophenyl position | Position 6 on imidazothiazole | Absent (replaced by propoxy chain) |
| Key differences | Direct fluorophenyl attachment | Fluorine absent; cycloheptyl groups |
Analysis : The fluorophenyl group in the target compound may enhance binding to hydrophobic pockets, whereas Compound C’s cycloheptyl groups prioritize bulkier interactions.
Imidazo-Thiadiazole Derivatives
Compound D : Ethyl 2-(6-(2-(4-acetamidophenyl)-2-oxoethyl)-5-oxo-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-3-oxobutanoate ()
| Feature | Target Compound | Compound D |
|---|---|---|
| Core structure | Imidazo[2,1-b][1,3]thiazole | Imidazo[2,1-b][1,3,4]thiadiazole |
| Substituents | Methyl, dimethoxyphenyl | Acetamidophenyl, ester groups |
| Key differences | Thiazole ring | Additional thiadiazole ring |
Biological Activity
N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : CHFNO
- Molecular Weight : 438 Da
- LogP : 3.71
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 2
These properties suggest a moderate lipophilicity which may influence its bioavailability and interaction with biological targets.
Antitumor Activity
Research indicates that compounds with thiazole moieties exhibit significant antitumor properties. The structure-activity relationship (SAR) studies reveal that the presence of specific substituents on the phenyl rings can enhance cytotoxicity against various cancer cell lines. For instance:
- Compounds similar to this compound have shown IC values in the low micromolar range against cancer cell lines such as HT29 and Jurkat .
| Compound | IC (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | HT29 |
| Compound B | 1.98 ± 1.22 | Jurkat |
| This compound | TBD | TBD |
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for anticonvulsant effects. One study demonstrated that thiazole-containing compounds could significantly reduce seizure activity in animal models, suggesting a potential therapeutic application in epilepsy management .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymes : Similar compounds have been identified as phosphodiesterase inhibitors, which play a crucial role in regulating cyclic AMP levels in cells. This inhibition can lead to various downstream effects including anti-inflammatory responses and modulation of cellular signaling pathways .
- Targeting Cancer Pathways : The compound's structure suggests that it may interact with specific receptors or enzymes involved in tumor growth and proliferation.
Case Studies and Research Findings
Several studies have highlighted the potential of thiazole derivatives in drug development:
- A recent review discussed the role of thiazoles as promising candidates in anticancer therapies due to their ability to induce apoptosis in cancer cells while sparing normal cells .
- Another study focused on the synthesis of novel thiazole-based compounds and their evaluation for antitumor activity using MTT assays. The findings indicated that modifications to the thiazole ring significantly impacted cytotoxicity levels against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
